N-(3-chloro-4-methylphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This can include studying the kinetics of the reaction (how fast it occurs), the mechanism (the step-by-step process by which it occurs), and the thermodynamics (the energy changes involved) .Physical and Chemical Properties Analysis
Physical properties of a compound include its melting point, boiling point, solubility in various solvents, and density. Chemical properties include its reactivity with other substances, its acidity or basicity, and its redox potential .Scientific Research Applications
Synthesis and Medicinal Applications
Antimalarial Activity : A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of tebuquine and related compounds. These derivatives demonstrated excellent activity against resistant strains of malaria parasites in mice and primates, encouraging clinical trials in humans (Werbel et al., 1986).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents with promising in vitro activity against various fungi species. Optimization led to derivatives with improved plasmatic stability and significant fungal load reduction in animal models of infection (Bardiot et al., 2015).
Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for analgesic, anti-inflammatory, and ulcerogenic index activities. One compound exhibited potent activities, highlighting the therapeutic potential of these derivatives (Alagarsamy et al., 2015).
Organic Synthesis and Chemical Properties
Inclusion Compounds and Structural Aspects : Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids. These compounds demonstrated enhanced fluorescence emission, contributing to the understanding of their chemical properties (Karmakar et al., 2007).
Synthetic Methodologies : A new and practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was developed by Wenpeng et al. (2014), demonstrating an efficient process with high yield and purity. This contributes to the field of organic synthesis by providing a scalable method for producing complex quinoline derivatives (Wenpeng et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-10-24-11-9-16-17(21(24)26)5-4-6-19(16)27-13-20(25)23-15-8-7-14(2)18(22)12-15/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUFUPVJLYZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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